REACTION_CXSMILES
|
O.[Cl:2][C:3]1[C:8]([CH2:9][OH:10])=[CH:7][N:6]=[C:5]2[N:11]([CH2:14][CH3:15])[N:12]=[CH:13][C:4]=12>C1(C)C=CC=CC=1.O=[Mn]=O>[Cl:2][C:3]1[C:8]([CH:9]=[O:10])=[CH:7][N:6]=[C:5]2[N:11]([CH2:14][CH3:15])[N:12]=[CH:13][C:4]=12
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1CO)N(N=C2)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This suspension was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered with the aid of a filter pad
|
Type
|
CUSTOM
|
Details
|
The toluene was evaporated
|
Type
|
ADDITION
|
Details
|
the residue added again to 100 g of wet MnO2
|
Type
|
CUSTOM
|
Details
|
freshly prepared in the above manner
|
Type
|
TEMPERATURE
|
Details
|
After additional 4 hours the reaction was briefly warmed at 55°
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered again through a filter pad
|
Type
|
CUSTOM
|
Details
|
after evaporation of the toluene
|
Type
|
CUSTOM
|
Details
|
was purified by preparative high performance liquid chromatography (10% ethyl acetate/hexane, 250 ml/min)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1C=O)N(N=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |